molecular formula C16H15N3O3S B14935098 ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14935098
M. Wt: 329.4 g/mol
InChI Key: MEPKKBWLRHXNNB-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining an indole moiety with a thiazole ring, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Indole Derivative Attachment: The indole moiety can be introduced through a coupling reaction with the thiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the thiazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its esters.

    Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-acetic acid.

Uniqueness

Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its combination of an indole and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(1-methylindole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-8-19(2)13-7-5-4-6-10(11)13/h4-9H,3H2,1-2H3,(H,17,18,20)

InChI Key

MEPKKBWLRHXNNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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